2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is a compound that combines a thiophene ring with a chromene structure Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate typically involves the condensation of thiophene derivatives with chromene carboxylates. One common method is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiophene-2-yl-ethanol under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on both the thiophene and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, while the chromene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Thiophen-2-yl)ethyl 2H-chromene-3-carboxylate is unique due to its combination of thiophene and chromene structures. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14O3S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H14O3S/c17-16(18-8-7-14-5-3-9-20-14)13-10-12-4-1-2-6-15(12)19-11-13/h1-6,9-10H,7-8,11H2 |
InChI Key |
GXKZZOURSYFDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=CC=CS3 |
Origin of Product |
United States |
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